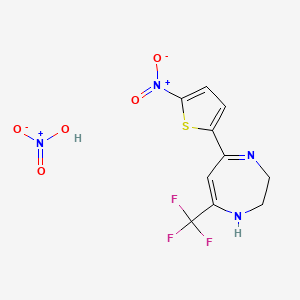
2,3-Dihydro-5-(2'-nitrothenyl)-7-trifluoromethyl-diazepinium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-ニトロチオフェン-2-イル)-7-(トリフルオロメチル)-3,4-ジヒドロ-2H-1,4-ジアゼピン; 硝酸は、官能基のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
5-(5-ニトロチオフェン-2-イル)-7-(トリフルオロメチル)-3,4-ジヒドロ-2H-1,4-ジアゼピンの合成は、通常、ニトロチオフェンおよびトリフルオロメチル中間体の調製から始まる複数のステップを伴います。これらの中間体は、制御された条件下で環化反応に付され、ジアゼピン環を形成します。これらの反応で使用される一般的な試薬には、強酸、塩基、および酸化剤が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー反応器や自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化できます。
化学反応の分析
反応の種類
5-(5-ニトロチオフェン-2-イル)-7-(トリフルオロメチル)-3,4-ジヒドロ-2H-1,4-ジアゼピンは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基は、さらに酸化されてニトロソまたは他の高酸化状態誘導体に変換できます。
還元: ニトロ基は、アミンまたは他の低酸化状態誘導体に還元できます。
置換: トリフルオロメチル基は、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、還元剤(水素ガスやパラジウム触媒による還元用)や酸化剤(過マンガン酸カリウムによる酸化用)が含まれます。置換反応には、ハロゲン化剤や求核剤が含まれる場合があります。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基の還元により、アミン誘導体が生成される可能性があり、酸化によりニトロソ化合物が生成される可能性があります。
科学研究への応用
5-(5-ニトロチオフェン-2-イル)-7-(トリフルオロメチル)-3,4-ジヒドロ-2H-1,4-ジアゼピンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
工業: ユニークな特性を持つ新しい材料の開発に利用されています。
科学的研究の応用
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
5-(5-ニトロチオフェン-2-イル)-7-(トリフルオロメチル)-3,4-ジヒドロ-2H-1,4-ジアゼピンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ニトロ基は、酸化還元反応に関与する可能性があり、トリフルオロメチル基は、化合物の親油性と膜透過性に影響を与える可能性があります。これらの相互作用は、さまざまな生物学的プロセスを調節し、化合物の観測された効果につながる可能性があります。
類似の化合物との比較
類似の化合物
5-(トリフルオロメチル)-2-[5-ニトロチオフェン-2-イル]-1H-ベンゾイミダゾール: 同様の官能基を共有しますが、コア構造が異なります。
N’- (5-ニトロチオフェン-2-イル)メチレンヒドラジド: ニトロチオフェン部分を有しますが、置換基と全体的な構造が異なります。
ユニークさ
5-(5-ニトロチオフェン-2-イル)-7-(トリフルオロメチル)-3,4-ジヒドロ-2H-1,4-ジアゼピンは、ニトロチオフェンおよびトリフルオロメチル基を備えたジアゼピン環の組み合わせにより、独特の化学的および生物学的特性が付与されているため、ユニークです。
この化合物のユニークな構造と特性により、さまざまな科学分野において貴重な研究対象となっています。
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)-2-[5-nitrothiophen-2-yl]-1H-benzimidazole: Shares similar functional groups but differs in the core structure.
N’- (5-Nitrothiophen-2-yl)Methylenehydrazides: Contains the nitrothiophene moiety but has different substituents and overall structure.
Uniqueness
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine is unique due to its combination of a diazepine ring with nitrothiophene and trifluoromethyl groups, which confer distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
分子式 |
C10H9F3N4O5S |
|---|---|
分子量 |
354.26 g/mol |
IUPAC名 |
nitric acid;5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
InChI |
InChI=1S/C10H8F3N3O2S.HNO3/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18;2-1(3)4/h1-2,5,15H,3-4H2;(H,2,3,4) |
InChIキー |
QIMUENSDRGVMHG-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-].[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)
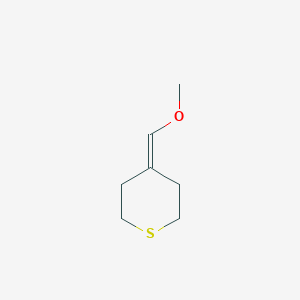
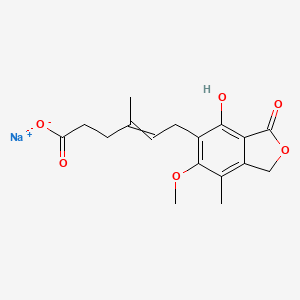
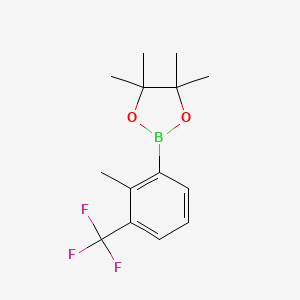
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
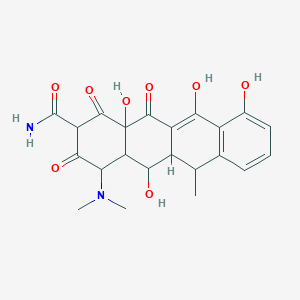
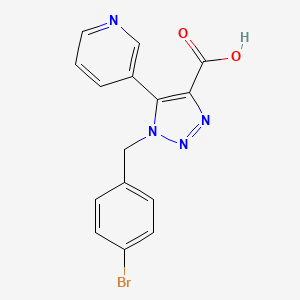

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)

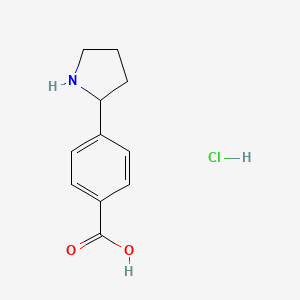
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
